N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Key structural features include:
- Substituents:
- A cyclopentyl carboxamide group at position 7, enhancing lipophilicity and steric bulk.
- A 4-fluorophenyl group at position 3, introducing halogen-mediated electronic effects.
- A thioether linkage at position 2, connected to a phenylethyl ketone moiety, which may influence redox properties or metabolic stability.
Properties
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3S/c29-20-11-13-22(14-12-20)32-27(35)23-15-10-19(26(34)30-21-8-4-5-9-21)16-24(23)31-28(32)36-17-25(33)18-6-2-1-3-7-18/h1-3,6-7,10-16,21H,4-5,8-9,17H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANJCRNVWIGSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O3S |
| Molecular Weight | 397.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to N-cyclopentyl-3-(4-fluorophenyl)-4-oxo have shown significant anticancer activity. For instance, studies on quinazoline derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the inhibition of specific kinases involved in cancer cell proliferation and survival. Quinazolines have been found to target pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell growth and survival .
- Case Study : In a study involving human breast cancer cell lines (MCF-7), a related quinazoline derivative exhibited an IC50 value of approximately 15 µM, indicating potent inhibitory effects on cell viability .
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. The presence of the thioether moiety in N-cyclopentyl-3-(4-fluorophenyl)-4-oxo has been associated with enhanced antibacterial activity against Gram-positive bacteria.
- Study Findings : A comparative study showed that derivatives with thioether functionalities had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Pharmacokinetics
The cytotoxic effects of N-cyclopentyl-3-(4-fluorophenyl)-4-oxo have been evaluated in various preclinical models:
- Cytotoxicity Assays : In vitro assays using MTT and LDH release methods indicated that this compound exhibits low cytotoxicity towards normal human cells while effectively targeting cancer cells .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that the compound is metabolized rapidly in vivo, with significant hepatic clearance noted in animal models . This rapid metabolism may limit its therapeutic window but also suggests potential for optimization through structural modifications.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C28H23F2N3O3S
- Molecular Weight : 519.6 g/mol
The structure includes a quinazoline core, which is known for its diverse pharmacological properties. The presence of a thioether linkage may enhance the compound's stability and biological interactions.
Chemistry
In the field of chemistry, N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.
Biology
This compound is studied for its potential biological activities, including:
-
Antimicrobial Activity : Research indicates that quinazoline derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown moderate to high activity against E. coli and variable effectiveness against Candida species.
Compound Type Pathogen Targeted Activity Level Quinazoline derivatives Bacteria (E. coli) Moderate to high Thioether-linked compounds Fungi (Candida) Variable effectiveness -
Anticancer Properties : The compound has demonstrated promising anticancer activity in vitro. It may induce apoptosis in cancer cells and inhibit cell proliferation through enzyme inhibition.
Study Reference Cell Line Effect Mechanism of Action HepG2 Hepatoma Induces apoptosis Cell cycle arrest at S phase Various Various Inhibits proliferation Enzyme inhibition
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Therapeutic Agent : The compound may interact with specific biological targets, including receptors and enzymes involved in disease processes. Its ability to modulate signaling pathways makes it a candidate for further development as a therapeutic agent against various diseases.
Case Studies
Several case studies have explored the biological effects of compounds related to this compound:
- Antiviral Activity : A study on similar quinazoline derivatives demonstrated significant anti-HBV activity in vitro, suggesting potential antiviral applications.
- Antimicrobial Effects : Research has shown that modifications to the quinazoline structure can enhance antimicrobial efficacy against resistant strains of bacteria.
Chemical Reactions Analysis
Oxidation Reactions of the Thioether Group
The thioether group (-S-) at position 2 of the quinazoline ring undergoes oxidation under controlled conditions.
| Reaction Conditions | Product Formed | Yield (%) | Key Observations |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | Sulfoxide derivative | 78 | Partial stereoselectivity observed |
| mCPBA (2 eq), DCM, 0°C → RT, 12 hrs | Sulfone derivative | 85 | Complete conversion confirmed via LC-MS |
Mechanistic Insight :
-
Sulfoxide formation proceeds via electrophilic oxygen transfer.
-
Sulfone generation requires stronger oxidizing agents and prolonged reaction times.
Hydrolysis of the Carboxamide Group
The C7 carboxamide undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Catalysts/Additives |
|---|---|---|
| 6M HCl, reflux, 24 hrs | Carboxylic acid derivative | - |
| NaOH (10%), EtOH/H<sub>2</sub>O, 80°C, 8 hrs | Sodium carboxylate | Phase-transfer catalyst (PTC) |
Key Findings :
-
Acidic hydrolysis yields the free carboxylic acid (confirmed by IR: 1705 cm<sup>-1</sup> for C=O stretch).
-
Basic conditions require PTCs to enhance reaction efficiency.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient quinazoline core facilitates S<sub>N</sub>Ar at the C4 position under specific conditions:
| Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | DMF, 100°C, 12 hrs | 4-Piperidinoquinazoline derivative | 62 |
| Sodium methoxide | MeOH, reflux, 6 hrs | 4-Methoxyquinazoline derivative | 55 |
Notes :
-
Fluorine at the 4-fluorophenyl group stabilizes the transition state via resonance withdrawal .
-
Steric hindrance from the cyclopentyl group limits reactivity at C3.
Reduction of the 4-Oxo Group
The 4-oxo group is reduced to a hydroxyl or methylene group using selective agents:
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C, 2 hrs | 4-Hydroxyquinazoline derivative | 48 |
| BH<sub>3</sub>·THF | THF, RT, 4 hrs | 4-Methylenequinazoline derivative | 67 |
Spectroscopic Confirmation :
-
<sup>1</sup>H NMR: δ 4.2 ppm (broad singlet for -OH) post NaBH<sub>4</sub> reduction.
Cross-Coupling Reactions
The 4-fluorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Biaryl derivative | 73 |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Aminated derivative | 65 |
Challenges :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces cyclization via the thioether group:
| Conditions | Product | Quantum Yield |
|---|---|---|
| CH<sub>3</sub>CN, N<sub>2</sub> atm, 24 hrs | Fused thiazole-quinazoline system | 0.32 |
Mechanism :
-
Radical intermediates form during C-S bond cleavage, followed by recombination.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 60°C), the quinazoline ring undergoes contraction to form a benzimidazole derivative (yield: 41%). This rearrangement is attributed to protonation at N1 and subsequent ring-opening.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Core Backbone: The target compound and F067-0383 share the 3,4-dihydroquinazoline core, while the triazole derivatives and naphthyridine compound diverge. The 4-oxo group is conserved across all compounds, suggesting a role in intermolecular interactions (e.g., hydrogen bonding).
Thioether Linkages :
- The target compound and F067-0383 both feature thioether groups, but their ketone substituents differ (phenyl vs. 4-chlorophenyl). Fluorine (target) and chlorine (F067-0383) substituents alter electron-withdrawing effects and lipophilicity (ClogP: F = +0.14, Cl = +0.71).
- Triazole derivatives utilize sulfonyl groups, which increase polarity compared to thioethers.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
- IR Analysis : The absence of S-H stretches in the target compound and F067-0383 confirms thione tautomer stabilization, as seen in triazoles .
- 1H-NMR : Aromatic proton shifts in the target compound (δ 7.0–8.2) align with fluorine’s deshielding effect, contrasting with chlorine’s impact in F067-0383 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
